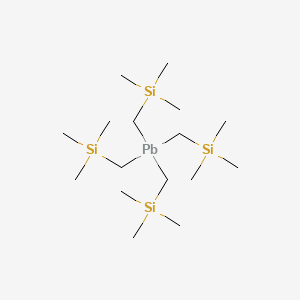
Nickel--zirconium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-zirconium (3/1) is an intermetallic compound composed of nickel and zirconium in a 3:1 atomic ratio.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-zirconium (3/1) can be synthesized through various methods, including:
Mechanical Alloying: This involves the high-energy ball milling of nickel and zirconium powders. The process induces solid-state reactions between the powders, leading to the formation of the desired intermetallic compound.
Arc Melting: In this method, nickel and zirconium metals are melted together in an arc furnace under an inert atmosphere.
Industrial Production Methods: Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure the uniform mixing of the constituent metals and the formation of the desired intermetallic phases .
化学反応の分析
Types of Reactions: Nickel-zirconium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Nickel-zirconium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Carried out in a hydrogen atmosphere at high temperatures.
Substitution: Requires the presence of a suitable metal halide or other metal-containing reagents.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel and zirconium.
Substitution: Various intermetallic compounds depending on the substituting metal.
科学的研究の応用
Nickel-zirconium (3/1) has a wide range of scientific research applications, including:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, it is used in hydrogen storage systems.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Advanced Materials: The compound is used in the development of high-strength, corrosion-resistant materials for aerospace and other high-performance applications.
Biomedical Applications: Nickel-zirconium alloys are being explored for use in biomedical implants and devices due to their biocompatibility and mechanical properties.
作用機序
類似化合物との比較
Nickel-zirconium (3/1) can be compared with other similar intermetallic compounds, such as:
Nickel-Titanium (3/1): Known for its shape memory and superelastic properties, widely used in medical devices and actuators.
Nickel-Aluminum (3/1): Used in high-temperature applications due to its excellent oxidation resistance and mechanical strength.
Uniqueness: Nickel-zirconium (3/1) stands out due to its unique combination of hydrogen storage capacity, catalytic activity, and mechanical properties. Its ability to form stable hydrides and its biocompatibility make it particularly valuable in both energy storage and biomedical applications .
特性
CAS番号 |
12503-50-3 |
|---|---|
分子式 |
Ni3Zr |
分子量 |
267.30 g/mol |
IUPAC名 |
nickel;zirconium |
InChI |
InChI=1S/3Ni.Zr |
InChIキー |
JLOJCBQELINNMM-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


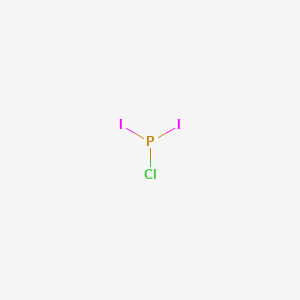

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
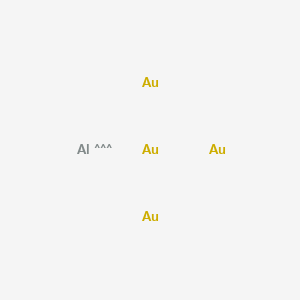
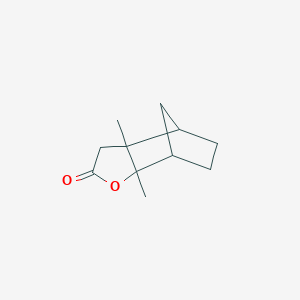
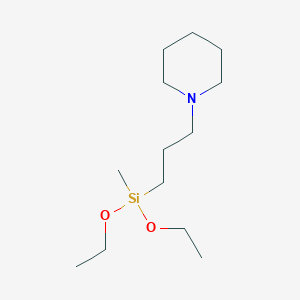
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
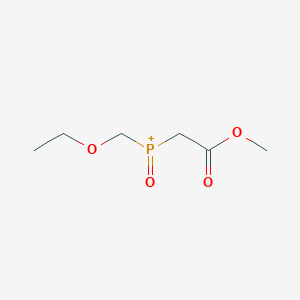
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
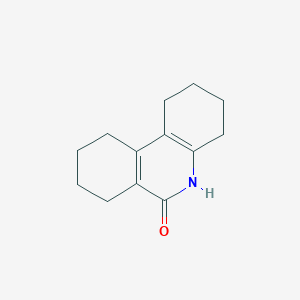

![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
